3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole
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Overview
Description
3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chloromethyl and difluoromethyl groups in the oxazole ring makes it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
“3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” could potentially interact with proteins or enzymes that have affinity for oxazole rings or difluoromethyl groups . The exact targets would depend on the specific biological context.
Mode of Action
The compound might interact with its targets through non-covalent interactions (like hydrogen bonding or van der Waals forces) or covalent bonding (like Michael addition or nucleophilic substitution), leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Oxazole rings and difluoromethyl groups are found in various biologically active compounds, suggesting that this compound could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of “this compound” would depend on factors like its solubility, stability, and reactivity. The presence of the difluoromethyl group could potentially enhance the compound’s metabolic stability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. It could potentially modulate the activity of its targets, leading to changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors like pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of “this compound”. For example, the compound might be more stable and effective in certain pH ranges or temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole typically involves the introduction of chloromethyl and difluoromethyl groups into the oxazole ring. One common method is the difluoromethylation of heterocycles via a radical process. This process involves the use of difluoromethylation reagents and radical initiators to introduce the difluoromethyl group into the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to the desired position on the oxazole ring . The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloromethyl and difluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted oxazoles with different functional groups .
Scientific Research Applications
3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the development of new drugs and bioactive molecules.
Medicine: Its potential as a pharmaceutical intermediate makes it valuable in drug discovery and development.
Industry: The compound’s reactivity and versatility make it useful in the production of materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-(Bromomethyl)-5-(difluoromethyl)-1,2-oxazole: Contains a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-5-(fluoromethyl)-1,2-oxazole: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole is unique due to the presence of both chloromethyl and difluoromethyl groups. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-(chloromethyl)-5-(difluoromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2NO/c6-2-3-1-4(5(7)8)10-9-3/h1,5H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXHHPNZZHHXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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